molecular formula C6H8N2O2 B3223601 methyl 5-amino-1H-pyrrole-3-carboxylate CAS No. 1220040-23-2

methyl 5-amino-1H-pyrrole-3-carboxylate

Cat. No.: B3223601
CAS No.: 1220040-23-2
M. Wt: 140.14 g/mol
InChI Key: MLQZLMNUUQWPTB-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that contains a pyrrole ring substituted with an amino group at the 5-position and a carboxylate ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-1H-pyrrole-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 5-amino-1H-pyrrole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrrole derivatives .

Scientific Research Applications

Methyl 5-amino-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-amino-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyrrole ring .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-nitro-1H-pyrrole-3-carboxylate: Similar structure but with a nitro group instead of an amino group.

    Methyl 5-hydroxy-1H-pyrrole-3-carboxylate: Contains a hydroxy group at the 5-position.

    Methyl 5-methyl-1H-pyrrole-3-carboxylate: Substituted with a methyl group at the 5-position.

Uniqueness

Methyl 5-amino-1H-pyrrole-3-carboxylate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

methyl 5-amino-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6(9)4-2-5(7)8-3-4/h2-3,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQZLMNUUQWPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279234
Record name Methyl 5-amino-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220040-23-2
Record name Methyl 5-amino-1H-pyrrole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220040-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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